molecular formula C11H13N3O B8698207 5-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 757978-25-9

5-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8698207
M. Wt: 203.24 g/mol
InChI Key: BIELEFDEFYYZQY-UHFFFAOYSA-N
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Patent
US07432375B2

Procedure details

To a stirred solution of 53 (0.096 g, 0.47 mmol) in DMF (2 mL) was added solid KOH (85%, 0.112 g, 1.69 mmol). After 20 min iodine (0.132 g, 0.52 mmol) was added in one portion. After stirring for 1 hour the mixture was cooled with ice-water bath, and water (10 mL) followed by saturated aqueous Na2S2O3 solution (2 mL) were added. The precipitate was filtered off, washed with water and dried to afford 54 (0.102 g, 66%) as a brown solid. 1H NMR (400 MHz, CDCl3) δ 3.11-3.15 (m, 4H), 3.85-3.89 (m, 4H), 7.19 (d, J=0.26 Hz, 1H), 7.33 (d, J=0.24 Hz, 1H), 8.08 (d, J=0.26 Hz, 1H), 9.81 (bs, 1H).
Name
Quantity
0.096 g
Type
reactant
Reaction Step One
Name
Quantity
0.112 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.132 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
66%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:8]=[C:9]3[CH:15]=[CH:14][NH:13][C:10]3=[N:11][CH:12]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[OH-].[K+].[I:18]I.[O-]S([O-])(=S)=O.[Na+].[Na+]>CN(C=O)C.O>[I:18][C:15]1[C:9]2[C:10](=[N:11][CH:12]=[C:7]([N:1]3[CH2:2][CH2:3][O:4][CH2:5][CH2:6]3)[CH:8]=2)[NH:13][CH:14]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0.096 g
Type
reactant
Smiles
N1(CCOCC1)C=1C=C2C(=NC1)NC=C2
Name
Quantity
0.112 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.132 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled with ice-water bath
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CNC2=NC=C(C=C21)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.102 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.